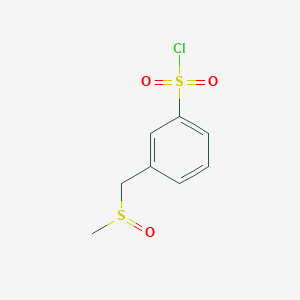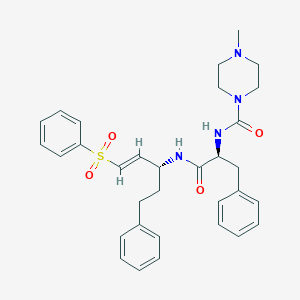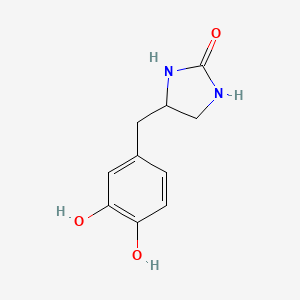![molecular formula C18H22N2O B12829240 {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)
{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine is an organic compound with the molecular formula C12H18N2O. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a morpholine ring attached to a phenyl group, which is further connected to another phenyl group through a methanamine linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine typically involves a multi-step process:
Formation of Morpholine-4-methanol: This is achieved by reacting morpholine with formaldehyde under acidic conditions to yield morpholine-4-methanol.
Reaction with Benzylamine: The morpholine-4-methanol is then reacted with benzylamine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring is known to enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-[4-(Morpholin-4-ylmethyl)phenyl]methanol}: Similar structure but with a hydroxyl group instead of an amine.
{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanol hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine is unique due to its specific combination of a morpholine ring and a methanamine linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H22N2O |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
[2-[4-(morpholin-4-ylmethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C18H22N2O/c19-13-17-3-1-2-4-18(17)16-7-5-15(6-8-16)14-20-9-11-21-12-10-20/h1-8H,9-14,19H2 |
Clé InChI |
HFPUMWVZKZXLCU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)
![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12829167.png)
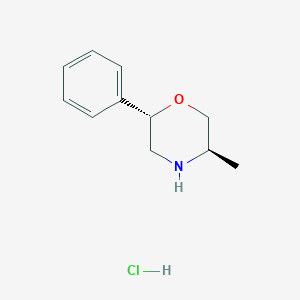
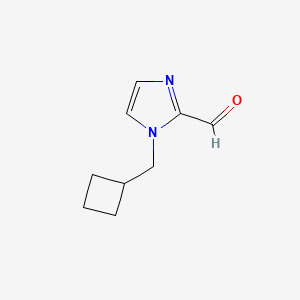
![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
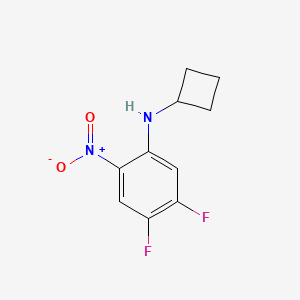
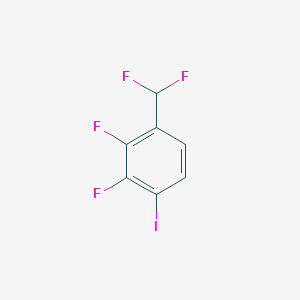
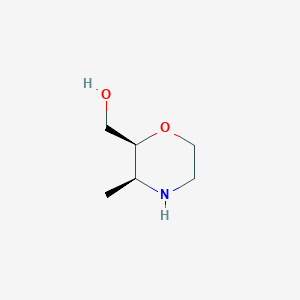
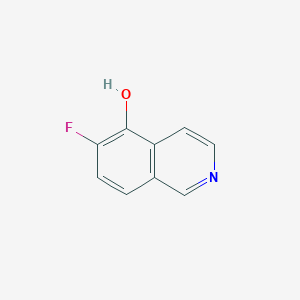
![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)

